molecular formula H3O4PZn B036437 Zinc Phosphate CAS No. 7779-90-0

Zinc Phosphate

Cat. No. B036437
M. Wt: 163.4 g/mol
InChI Key: OXHXATNDTXVKAU-UHFFFAOYSA-N
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Patent
US06870026B1

Procedure details

Ten ml of 17% zinc solution were added to a liter of water. Later 20 grams of potassium phosphate were added and dissolved. Zinc phosphate formed a precipitate. Phosphorous acid was then added to lower the pH and clear the solution. Once clear 30 μl of the solution prepared in example 35 was added. This acidic solution, which was acidic, then remained undisturbed for a day, after which the pH was adjusted to 10 with the addition of MEA The zinc solution comprising chelated zinc remained clear, free of precipitates, and colorless.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
potassium phosphate
Quantity
20 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Zn:1].[P:2]([O-:6])([O-:5])([O-:4])=[O:3].[K+].[K+].[K+]>O>[P:2]([O-:6])([O-:5])([O-:4])=[O:3].[Zn+2:1].[P:2]([O-:6])([O-:5])([O-:4])=[O:3].[Zn+2:1].[Zn+2:1] |f:1.2.3.4,6.7.8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Zn]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
potassium phosphate
Quantity
20 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved

Outcomes

Product
Name
Type
product
Smiles
P(=O)([O-])([O-])[O-].[Zn+2].P(=O)([O-])([O-])[O-].[Zn+2].[Zn+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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